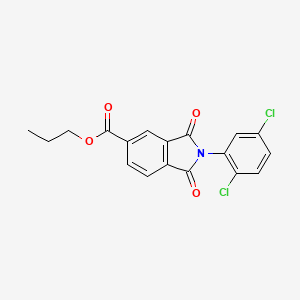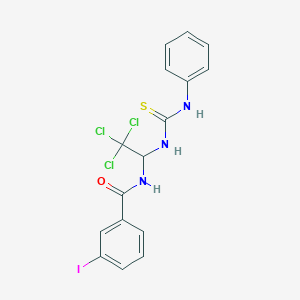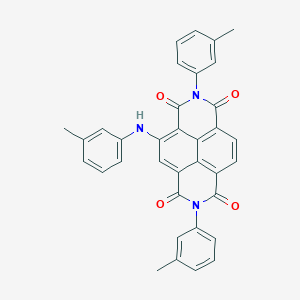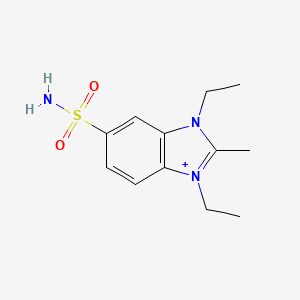![molecular formula C18H16ClN3OS B11708733 4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metoxibenzaldehído [4-(4-clorofenil)-5-metil-1,3-tiazol-2-il]hidrazona es un compuesto químico con la fórmula molecular C18H16ClN3OS y un peso molecular de 357.865 g/mol . Este compuesto es conocido por su estructura única, que combina una porción de metoxibenzaldehído con un grupo de hidrazona tiazolil. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas y potenciales actividades biológicas.
Métodos De Preparación
La síntesis de 4-Metoxibenzaldehído [4-(4-clorofenil)-5-metil-1,3-tiazol-2-il]hidrazona generalmente implica la reacción de 4-metoxibenzaldehído con 4-(4-clorofenil)-5-metil-1,3-tiazol-2-il hidrazina en condiciones específicas. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, y la mezcla se calienta a reflujo durante varias horas para asegurar una reacción completa . El producto se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
4-Metoxibenzaldehído [4-(4-clorofenil)-5-metil-1,3-tiazol-2-il]hidrazona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar las oximas correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en aminas u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos metoxilo o clorofenilo pueden ser reemplazados por otros sustituyentes. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-Metoxibenzaldehído [4-(4-clorofenil)-5-metil-1,3-tiazol-2-il]hidrazona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 4-Metoxibenzaldehído [4-(4-clorofenil)-5-metil-1,3-tiazol-2-il]hidrazona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de apoptosis en células cancerosas . Las dianas moleculares y vías exactas involucradas dependen del contexto biológico específico y la concentración del compuesto utilizado.
Comparación Con Compuestos Similares
4-Metoxibenzaldehído [4-(4-clorofenil)-5-metil-1,3-tiazol-2-il]hidrazona se puede comparar con otros compuestos similares, como:
4-Metoxibenzaldehído [4-(4-clorofenil)-1,3-tiazol-2-il]hidrazona: Este compuesto tiene una estructura similar pero carece del grupo metilo en el anillo de tiazol, lo que puede afectar sus propiedades químicas y actividades biológicas.
Derivados de benzaldehído: Compuestos como 4-metoxibenzaldehído y otros derivados de benzaldehído comparten reactividad química similar, pero difieren en sus sustituyentes específicos y propiedades resultantes. La singularidad de 4-Metoxibenzaldehído [4-(4-clorofenil)-5-metil-1,3-tiazol-2-il]hidrazona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H16ClN3OS |
|---|---|
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16ClN3OS/c1-12-17(14-5-7-15(19)8-6-14)21-18(24-12)22-20-11-13-3-9-16(23-2)10-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+ |
Clave InChI |
VWSJEJDKOUDGMB-RGVLZGJSSA-N |
SMILES isomérico |
CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)
![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)


![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)


![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
